molecular formula C5H9NOS B12904783 S-Prop-2-en-1-yl methylcarbamothioate CAS No. 62604-10-8

S-Prop-2-en-1-yl methylcarbamothioate

Cat. No.: B12904783
CAS No.: 62604-10-8
M. Wt: 131.20 g/mol
InChI Key: ICIVRBZBXGMEDL-UHFFFAOYSA-N
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Description

S-Allyl methylcarbamothioate: is an organosulfur compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an allyl group attached to a methylcarbamothioate moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Allyl methylcarbamothioate typically involves the reaction of allyl isothiocyanate with methylamine. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:

Allyl isothiocyanate+MethylamineS-Allyl methylcarbamothioate\text{Allyl isothiocyanate} + \text{Methylamine} \rightarrow \text{S-Allyl methylcarbamothioate} Allyl isothiocyanate+Methylamine→S-Allyl methylcarbamothioate

Industrial Production Methods: Industrial production of S-Allyl methylcarbamothioate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at controlled temperatures and pressures to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: S-Allyl methylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols and amines are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-Allyl methylcarbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of S-Allyl methylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the following mechanisms:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

    Enzyme Inhibition: Inhibits enzymes involved in disease pathways, such as proteases and kinases.

    Gene Expression Modulation: Alters the expression of genes related to inflammation and cell proliferation.

Comparison with Similar Compounds

S-Allyl methylcarbamothioate can be compared with other similar organosulfur compounds, such as:

    S-Allyl cysteine: Known for its antioxidant and neuroprotective properties.

    S-Allyl mercaptocysteine: Exhibits anti-tumor activities.

    Diallyl disulfide: Found in garlic, known for its antimicrobial and anticancer effects.

Uniqueness: S-Allyl methylcarbamothioate stands out due to its specific chemical structure, which imparts unique reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

62604-10-8

Molecular Formula

C5H9NOS

Molecular Weight

131.20 g/mol

IUPAC Name

S-prop-2-enyl N-methylcarbamothioate

InChI

InChI=1S/C5H9NOS/c1-3-4-8-5(7)6-2/h3H,1,4H2,2H3,(H,6,7)

InChI Key

ICIVRBZBXGMEDL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)SCC=C

Origin of Product

United States

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